3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a naphthalene moiety attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal–Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached through a nucleophilic substitution reaction, where a naphthalene derivative reacts with a suitable leaving group.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-(5-methylfuran-2-yl)-N-(phenyl)propanamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-(5-methylfuran-2-yl)-N-(benzyl)propanamide: Similar structure but with a benzyl group instead of a naphthalene moiety.
Uniqueness
3-(5-methylfuran-2-yl)-N-(naphthalen-1
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-9-10-15(21-13)11-12-18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-10H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRVYGFKZFSPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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